molecular formula C7H9F2N3O2 B2360899 2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-36-4

2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid

Cat. No.: B2360899
CAS No.: 2247206-36-4
M. Wt: 205.165
InChI Key: AEIHFYWUBILSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid typically involves the reaction of 1-(2,2-difluoroethyl)pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chloro group by the pyrazole nitrogen. The reaction is typically conducted in an organic solvent, such as ethanol or dimethylformamide, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and to minimize the production of by-products. This can be achieved through the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid can be compared with other similar compounds, such as:

    2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonylamino]acetic acid: This compound has a sulfonylamino group instead of an amino group, which may result in different chemical and biological properties.

    1-(2,2-Difluoroethyl)pyrazole: This compound lacks the aminoacetic acid moiety, making it less versatile for certain applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c8-6(9)4-12-3-5(1-11-12)10-2-7(13)14/h1,3,6,10H,2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIHFYWUBILSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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